Triethanolamine
Overview
Description
Triethanolamine, often abbreviated as TEA, is a viscous, colorless/pale yellow liquid with a weak ammoniacal odor . It is both a tertiary amine and a triol, a molecule with three alcohol groups . It is used as a surfactant and emulsifier in topical skin formulations and has properties of both amines and alcohols .
Synthesis Analysis
Triethanolamine is synthesized via the liquid-phase β-oxyethylation of ammonia in stirred-tank and plug-flow reactors using aqueous or anhydrous technologies in isothermic or adiabatic regimes . The simplest method to obtain TEA is the interaction of monoethanolamine (MEA) or diethanolamine (DEA) with ethylene oxide (EO) .Molecular Structure Analysis
Triethanolamine is an organic compound with the chemical formula N(CH2CH2OH)3 . It is both a tertiary amine and a triol .Chemical Reactions Analysis
As an amine, TEA is mildly alkaline and reacts with acids to form salts or soaps . As an alcohol, TEA is hygroscopic and can be esterified . It also undergoes reactions common to both groups .Physical And Chemical Properties Analysis
Triethanolamine is a colorless, viscous liquid with an ammoniacal odor . It has a density of 1.124 g/mL, a melting point of 21.60 °C, and a boiling point of 335.40 °C . It is miscible in water .Scientific Research Applications
Cement Production
Triethanolamine (TEA) is used in cement production to influence the properties of cement. It extends the induction period of cement hydration, promotes the transformation of ettringite (AFt) to monosulfate (AFm), and affects gypsum exhaustion during the hydration process .
Chemical Synthesis
TEA is a valuable product in medium- and low-tonnage chemistry, utilized in various production fields such as textile and cement industries, coolant-lubricants, cosmetics, household chemicals, and pharmaceuticals .
Protein Purification
In scientific research, TEA acts as an organic additive in protein purification processes .
Emulsification and Surfactant
TEA is employed as an emulsifier and surfactant due to its ability to reduce surface tension between substances .
Cosmetics Industry
It’s used in cosmetic products for its emulsifying properties, helping to blend ingredients together effectively .
Pharmaceutical Applications
In pharmaceuticals, TEA serves as a buffering agent to maintain pH levels in different formulations .
Mechanism of Action
Target of Action
Triethanolamine (TEA) is a tertiary amine and a triol . It exhibits both properties of alcohols and amines . As an amine, it is capable of accepting a hydrogen to form hydroxide and a conjugate acid . As an alcohol, it is hygroscopic and can be esterified . Therefore, its primary targets are acids and compounds that can be esterified.
Mode of Action
TEA interacts with its targets primarily through two mechanisms. As an amine, it accepts a hydrogen to form hydroxide and a conjugate acid . This reaction raises the pH of the solution. As a surfactant, it can lower the interfacial tension in a mixture or solution to prevent separation of emulsions or precipitation of a compound out of solution .
Biochemical Pathways
TEA is involved in the formation of polyamines, which play specific roles in various tissues . Polyamines are involved in cell growth, differentiation, gene expression, and signal transduction in animals, plants, and microorganisms . They also play a role in several pathophysiological processes including carcinogenesis . In bacteria, TEA is degraded by the enzyme triethanolamine lyase, forming diethanolamine and releasing acetaldehyde .
Pharmacokinetics
It is known that tea exhibits the unique capability of undergoing reactions common to both amines and alcohols . It is used as an alkalizing agent, surfactant, and counter-ion in cosmetic and pharmaceutical formulations .
Result of Action
TEA can inhibit cell proliferation and invasion whilst effectively inducing cell apoptosis and reactive oxygen species (ROS) expression . It is also used in the formation of polyamines, which play a role in cell growth, differentiation, gene expression, and signal transduction .
Action Environment
TEA is often used to facilitate lubricant formation in the drilling process . It is used primarily in making surfactants, such as for emulsifier . It is a common ingredient in formulations used for both industrial and consumer products .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3/c8-4-1-7(2-5-9)3-6-10/h8-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEJCLTVZPLZKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3, Array | |
Record name | TRIETHANOLAMINE | |
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Record name | TRIETHANOLAMINE | |
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Record name | triethanolamine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Triethanolamine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64114-46-1, Array | |
Record name | Triethanolamine polymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64114-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trolamine [INN] | |
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DSSTOX Substance ID |
DTXSID9021392 | |
Record name | Triethanolamine | |
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Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Triethanolamine is an oily liquid with a mild ammonia odor. Denser than water. Freezing point is 71 °F. (USCG, 1999), Liquid, Highly hygroscopic, viscous liquid with a mild ammoniacal odor; Becomes brown on air and light exposure; mp = 21.57 deg C; [Merck Index] Light yellow viscous liquid; Hygroscopic; [Fisher Scientific MSDS], Solid, COLOURLESS VISCOUS HYGROSCOPIC LIQUID OR CRYSTALS WITH CHARACTERISTIC ODOUR., Oily liquid with a mild ammonia odor. | |
Record name | TRIETHANOLAMINE | |
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Record name | Ethanol, 2,2',2''-nitrilotris- | |
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Record name | Triethanolamine | |
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Record name | Triethanolamine | |
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Record name | TRIETHANOLAMINE | |
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Record name | TRIETHANOLAMINE | |
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Boiling Point |
635.7 °F at 760 mmHg (Decomposes) (NTP, 1992), 350 °C, BP: 335.4 °C, 335.40 °C. @ 760.00 mm Hg, 335.4 °C, 635.7 °F (decomposes) | |
Record name | TRIETHANOLAMINE | |
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Record name | Triethanolamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032538 | |
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Record name | TRIETHANOLAMINE | |
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Record name | TRIETHANOLAMINE | |
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Flash Point |
365 °F (NTP, 1992), 179 °C, 179 °C (354 °F) - closed cup, 190.5 °C (Open cup), 354 °F (179 °C) (closed cup), 365 °F | |
Record name | TRIETHANOLAMINE | |
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Record name | TRIETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1034 | |
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Record name | TRIETHANOLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/29 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible, In water, 1.0X10+6 mg/L (miscible) at 25 °C, Miscible with water, methanol, acetone; soluble in benzene (4.2%), ether (1.6%), carbon tetrachloride (0.4%), n-heptane (<0.1%), Soluble in chloroform, Slightly soluble in petroleum ether, 1000 mg/mL, Solubility in water: miscible | |
Record name | TRIETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9144 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Triethanolamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032538 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Density |
1.13 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1242 at 20 °C/4 °C; 1.0985 at 60 °C/4 °C, Relative density (water = 1): 1.1, 1.13 | |
Record name | TRIETHANOLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/9144 | |
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Record name | TRIETHANOLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/893 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1034 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | TRIETHANOLAMINE | |
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URL | https://www.osha.gov/chemicaldata/29 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
5.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.1 (Air = 1), Relative vapor density (air = 1): 5.1, 5.14 | |
Record name | TRIETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9144 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/893 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1034 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TRIETHANOLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/29 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
less than 0.01 mmHg at 68 °F ; 10 mmHg at 401 °F (NTP, 1992), 0.00000359 [mmHg], 3.59X10-6 mm Hg at 25 °C /Extrapolated/, Vapor pressure, Pa at 25 °C:, <0.01 mmHg | |
Record name | TRIETHANOLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/9144 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://haz-map.com/Agents/1113 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | TRIETHANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/893 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1034 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TRIETHANOLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/29 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Mechanism of Action |
As an amine, trolamine is capable of accepting a hydrogen to form hydroxide and a conjugate acid. This raises the pH of the solution. As a surfactant, it can lower the interfacial tension in a mixture or solution to prevent separation of emulsions or precipitation of a compound out of solution. | |
Record name | Trolamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13747 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Triethanolamine | |
Color/Form |
Viscous liquid, Colorless, Pale-yellow | |
CAS RN |
102-71-6, 64114-46-1 | |
Record name | TRIETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9144 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Triethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trolamine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2,2',2''-nitrilotris-, homopolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064114461 | |
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Record name | Trolamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13747 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TRIETHANOLAMINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36718 | |
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Record name | Ethanol, 2,2',2''-nitrilotris- | |
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Record name | Triethanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021392 | |
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Record name | 2,2',2''-nitrilotriethanol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.773 | |
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Record name | TROLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O3K93S3TK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | TRIETHANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/893 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Triethanolamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032538 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | TRIETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1034 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TRIETHANOLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/29 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
70.9 °F (NTP, 1992), 21.5 °C, Crystals from ethanol; mp: 177 °C /Triethanolamine hydrochloride/, 20.5 °C, 21.6 °C, 70.9 °F | |
Record name | TRIETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9144 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Trolamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13747 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TRIETHANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/893 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Triethanolamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032538 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | TRIETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1034 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TRIETHANOLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/29 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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